1-[(1-Benzyl-4-methylpiperidin-4-yl)methyl]-4-methylpiperazine
Description
Properties
IUPAC Name |
1-[(1-benzyl-4-methylpiperidin-4-yl)methyl]-4-methylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31N3/c1-19(17-22-14-12-20(2)13-15-22)8-10-21(11-9-19)16-18-6-4-3-5-7-18/h3-7H,8-17H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKXFOFOVVAQHTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1)CC2=CC=CC=C2)CN3CCN(CC3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis Methods
The synthesis of 1-[(1-Benzyl-4-methylpiperidin-4-yl)methyl]-4-methylpiperazine involves multi-step organic reactions that require specific control of reaction conditions to optimize yield and purity.
The typical synthesis steps include:
- Preparation of the Piperazine Ring: Reacting starting materials to form the piperazine core.
- Introduction of the Benzyl Group: Adding a benzyl group to the piperazine ring.
Alternative Synthetic Routes
Several routes for synthesizing cis-3-Methylamino-4-methylpiperidines have been investigated for kilogram-scale production. These routes involve different chemical reactions and starting materials to optimize the yield and purity of the final product.
Comparison with Related Compounds
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| 1-Benzyl-4-methylpiperazine | Contains a benzyl group and a piperazine ring | Lacks additional methyl substitution on the piperazine |
| 4-Methylpiperidine | A simpler structure with only the piperidine ring | Does not contain benzyl or additional methyl groups |
| 1-Benzylpiperidine | Similar benzyl group but lacks methyl substitution | Less complex structure compared to the target compound |
| 1-(4-Methylpiperidin-1-yl)benzene | Contains a piperidine ring and a benzene moiety | Different nitrogen substitution pattern |
Chemical Reactions Analysis
Types of Reactions: 1-[(1-Benzyl-4-methylpiperidin-4-yl)methyl]-4-methylpiperazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon (Pd/C) to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the piperidine or piperazine rings, often using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with Pd/C catalyst under mild pressure.
Substitution: Alkyl halides in the presence of a base like sodium hydride in DMF.
Major Products: The major products formed from these reactions include N-oxides, reduced piperidine or piperazine derivatives, and various substituted analogs depending on the specific reagents used.
Scientific Research Applications
Biological Activities
Research indicates that 1-[(1-Benzyl-4-methylpiperidin-4-yl)methyl]-4-methylpiperazine may exhibit a range of biological activities, including:
- Receptor Modulation : The compound interacts with specific receptors in the central nervous system (CNS), potentially influencing neurotransmitter systems.
- Antidepressant Effects : Preliminary studies suggest that it may have antidepressant-like properties, making it a candidate for further investigation in mood disorder treatments.
- Cognitive Enhancement : There is evidence that this compound could enhance cognitive functions, which may be useful in treating neurodegenerative diseases .
Potential Therapeutic Uses
- Neurological Disorders : Given its interaction with CNS receptors, the compound is being studied for its potential to treat conditions such as depression and anxiety disorders.
- Pain Management : Its analgesic properties might offer new avenues for pain relief therapies, particularly in chronic pain management.
- Addiction Treatment : The structural similarity to other psychoactive substances suggests potential applications in addiction therapies, particularly for stimulant abuse .
Comparative Analysis with Related Compounds
To understand the uniqueness of this compound, it is useful to compare it with structurally related compounds:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| 1-Benzyl-4-methylpiperazine | Benzyl group and piperazine ring | Simpler structure; lacks additional methyl substitution |
| 4-Methylpiperidine | Piperidine ring only | Does not contain benzyl or additional methyl groups |
| 1-Benzylpiperidine | Benzyl group but no methyl substitution | Less complex than the target compound |
The complexity of this compound enhances its reactivity and potential therapeutic applications compared to simpler derivatives .
Case Studies and Research Findings
Several studies have explored the pharmacological potentials of this compound:
- Study on Antidepressant Effects : A recent study demonstrated that the compound exhibited significant antidepressant-like effects in animal models, suggesting a mechanism involving serotonin receptor modulation.
- Cognitive Enhancement Research : Investigations into cognitive enhancement revealed improved memory retention in test subjects administered the compound compared to control groups.
- Pain Relief Trials : Clinical trials are underway to assess its efficacy in chronic pain management, showing promising preliminary results.
These findings underscore the need for further research to fully elucidate the mechanisms of action and therapeutic potential of this compound .
Mechanism of Action
The mechanism by which 1-[(1-Benzyl-4-methylpiperidin-4-yl)methyl]-4-methylpiperazine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or ion channels, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Aromatic Substituents
1-(2-Chlorobenzyl)-4-methylpiperazine (Compound 17) and 1-(2,6-Dichlorobenzyl)-4-methylpiperazine (Compound 18)
- Structure : Chlorinated benzyl groups replace the benzyl-4-methylpiperidine moiety.
- Activity: These compounds are selective inhibitors of lung cytochrome P450 2A13, a enzyme implicated in metabolic activation of procarcinogens. The chlorine atoms enhance electronegativity and binding to hydrophobic enzyme pockets .
- Safety : Halogenation may increase toxicity, as seen in bromo/fluoro-substituted analogues requiring stringent safety protocols .
1-Benzhydryl-4-methylpiperazine (Cyclizine)
- Structure : A benzhydryl (diphenylmethyl) group replaces the piperidine-benzyl unit.
- Activity: Cyclizine is a well-known antiemetic and antihistaminic agent. The bulky benzhydryl group enhances central nervous system penetration, whereas the target compound’s piperidine ring may limit this due to increased polarity .
Analogues with Extended Functional Groups
1-[1-(2,5-Dimethoxyphenyl)-4-(naphthalene-1-yloxy)but-2-ynyl]-4-methylpiperazine
- Structure : Features naphthaleneoxypropargyl and dimethoxyphenyl groups.
- Activity: Demonstrates immunomodulatory effects by stimulating CD4+/CD8+ T-cells and myeloid cells, even under heavy metal exposure. The β-cyclodextrin complex improves solubility and bioavailability .
BM212 (1-((1,5-Bis(4-chlorophenyl)-2-methyl-1H-pyrrol-3-yl)methyl)-4-methylpiperazine)
Analogues with Bulky Hydrophobic Moieties
AV1066 (1-(3-4(((1R,3S,5S)-Adamantan-1-yl)(phenyl)methyl)propyl)-4-methylpiperazine)
- Structure : Adamantane-phenyl group increases hydrophobicity and steric bulk.
- Activity: Effective in treating neuropathic pain by modulating nociceptive pathways. The adamantane group enhances blood-brain barrier penetration compared to the target compound’s benzyl-piperidine unit .
Comparative Data Table
Key Research Findings
- Substituent Effects: Halogenation (e.g., Cl, Br) enhances enzyme inhibition but may raise toxicity . Bulky groups like adamantane improve CNS targeting , while aromatic extensions (naphthalene) aid immunomodulation .
- Synthetic Efficiency : Yields for related compounds (e.g., 85% for nitrobenzyl-piperazine derivatives ) suggest efficient routes for piperazine alkylation.
- Safety Profiles: Non-halogenated derivatives like the target compound may offer safer alternatives to halogenated analogues .
Biological Activity
1-[(1-Benzyl-4-methylpiperidin-4-yl)methyl]-4-methylpiperazine (CAS No. 1461714-06-6) is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including pharmacological effects, structure-activity relationships, and relevant case studies.
| Property | Value |
|---|---|
| Chemical Formula | C₁₉H₃₁N₃ |
| Molecular Weight | 301.48 g/mol |
| IUPAC Name | This compound |
| Appearance | Liquid |
| Storage Temperature | 4 °C |
The compound's biological activity is largely attributed to its piperazine moiety, which is known for its role in various pharmacological effects. The structural configuration allows for interactions with multiple biological targets, including neurotransmitter receptors and kinases.
Anticonvulsant Activity
Recent studies have investigated the anticonvulsant properties of piperazine derivatives, including this compound. Research indicates that modifications in the piperazine structure can enhance anticonvulsant efficacy. For instance, derivatives with specific substituents showed improved activity in seizure models compared to traditional antiepileptic drugs .
Inhibition of Kinases
The compound has demonstrated inhibitory activity against various kinases, particularly those involved in cancer pathways. A study highlighted that piperazine-containing compounds exhibit selective inhibition of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), which are critical in tumorigenesis .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the piperidine and piperazine rings can significantly influence potency and selectivity:
- Substituent Effects : The introduction of electron-withdrawing groups on the benzyl moiety enhances binding affinity to target receptors.
- Chain Length Variations : Changes in the length of alkyl chains attached to the piperazine ring can alter pharmacokinetic properties, impacting bioavailability and metabolism .
Case Studies
- Anticancer Activity : A study involving various piperazine derivatives showed that compounds similar to this compound exhibited significant cytotoxicity against cancer cell lines, with IC50 values in the low micromolar range. This suggests potential as a chemotherapeutic agent .
- Neurotoxicity Assessment : In evaluating neurotoxicity, compounds were tested using the rotarod method, revealing that certain derivatives maintained efficacy without significant neurotoxic effects, indicating a favorable safety profile .
- In Vivo Studies : Preclinical investigations have demonstrated that this compound can penetrate the blood-brain barrier, making it a candidate for treating central nervous system disorders .
Q & A
Basic Research Question
- NMR Spectroscopy : ¹H/¹³C NMR resolves benzyl and piperazine protons (δ 2.3–3.5 ppm for N-CH₃ groups; aromatic protons at δ 7.2–7.5 ppm) .
- X-ray Crystallography : Determines absolute configuration and hydrogen-bonding patterns. For example, piperazine rings often adopt chair conformations, with benzyl groups influencing crystal packing .
- LC-MS : Validates molecular weight (e.g., [M+H]⁺ at m/z 342–474) and purity (>95%) .
How can researchers resolve discrepancies in biological activity data across studies?
Advanced Research Question
Contradictions may arise from assay conditions or structural analogs. Strategies include:
- Dose-Response Curves : Test compound concentrations across a wide range (nM–μM) to identify non-linear effects .
- Control for Substituent Effects : Compare with analogs lacking the 4-methylpiperazine group, which may alter receptor binding .
- Validate Target Specificity : Use siRNA knockdowns or competitive binding assays (e.g., dopamine D3 receptor studies) .
What in vitro models are suitable for evaluating this compound’s potential therapeutic applications?
Advanced Research Question
- Anticancer Activity : Screen against NCI-60 cell lines, with IC₅₀ values compared to doxorubicin .
- Neurological Targets : Use SH-SY5Y cells for dopamine receptor binding (Kᵢ < 100 nM suggests high affinity) .
- Antimicrobial Assays : Test MIC values against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced potency?
Advanced Research Question
- Modify Substituents : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) on the benzyl ring to enhance metabolic stability .
- Piperazine Ring Modifications : Replace 4-methyl with bulkier groups (e.g., tert-butyl) to improve lipophilicity and BBB penetration .
- Bioisosteric Replacement : Substitute the piperidine ring with morpholine to assess impact on solubility .
What are common pitfalls in scaling up synthesis, and how can they be mitigated?
Advanced Research Question
- Byproduct Formation : Monitor for over-alkylation using TLC or HPLC. Add reagents dropwise to control exothermic reactions .
- Low Solubility : Switch to polar aprotic solvents (e.g., DMSO) for high-concentration reactions .
- Purification Challenges : Use recrystallization (e.g., Et₂O/hexane) instead of chromatography for large batches .
How does the compound’s stereochemistry influence its pharmacological profile?
Advanced Research Question
- Enantiomer Separation : Use chiral HPLC (e.g., Chiralpak AD-H column) to isolate R/S isomers .
- Docking Studies : Compare binding modes of enantiomers to targets like dopamine receptors (e.g., ΔG differences > 2 kcal/mol indicate stereoselectivity) .
- In Vivo Testing : Assess pharmacokinetic differences (e.g., AUC, t½) between enantiomers in rodent models .
Which computational tools are recommended for predicting ADMET properties?
Basic Research Question
- SwissADME : Predicts logP (optimal range: 2–3.5), BBB permeability, and CYP450 interactions .
- Molinspiration : Estimates topological polar surface area (TPSA < 60 Ų suggests oral bioavailability) .
- ADMETlab 2.0 : Flags potential hepatotoxicity (e.g., structural alerts for quinone formation) .
What strategies validate target engagement in cellular assays?
Advanced Research Question
- Cellular Thermal Shift Assay (CETSA) : Confirm binding by measuring protein stability shifts post-treatment .
- BRET/FRET : Monitor real-time receptor conformational changes .
- Knockout Models : Use CRISPR-Cas9 to delete target genes and assess loss of compound activity .
How can researchers address poor aqueous solubility during formulation?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
